molecular formula C11H7N3O5 B3050624 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione CAS No. 27402-32-0

5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione

Cat. No.: B3050624
CAS No.: 27402-32-0
M. Wt: 261.19 g/mol
InChI Key: BRGHLSCNAIQJPE-UHFFFAOYSA-N
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Description

5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound that features a hexahydropyrimidine-2,4,6-trione core with a 3-nitrobenzylidene substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of hexahydropyrimidine-2,4,6-trione (barbituric acid) with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Reduction: Reduction of the nitro group yields 5-(3-aminobenzylidene)hexahydropyrimidine-2,4,6-trione.

    Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzylidene ring, depending on the reagents used.

Scientific Research Applications

5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of heterocyclic compounds, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The nitro group may also play a role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Nitrobenzylidene)pyrimidine-2,4,6-trione
  • 5-(2-Difluoromethoxy-5-nitrobenzylidene)pyrimidine-2,4,6-trione
  • 5-(4-Dimethylamino-3-nitrobenzylidene)pyrimidine-2,4,6-trione

Uniqueness

5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione is unique due to its hexahydropyrimidine-2,4,6-trione core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5/c15-9-8(10(16)13-11(17)12-9)5-6-2-1-3-7(4-6)14(18)19/h1-5H,(H2,12,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGHLSCNAIQJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294340
Record name 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27402-32-0
Record name NSC95882
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27402-32-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione

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